Stereochemical Outcome in Resolution of (±)-trans-Chrysanthemic Acid
In a direct comparative study, (S)-2-(Benzylamino)propan-1-ol (derived from L-alanine) was evaluated alongside six other 2-benzylamino alcohols for the resolution of (±)-trans-chrysanthemic acid [1]. The key differentiation is the stereochemical outcome: while N-benzylamino alcohols derived from L-valine and L-leucine yielded d-trans-chrysanthemic acid, the use of (S)-2-(Benzylamino)propan-1-ol resulted in the isolation of the (−)-trans-chrysanthemic acid enantiomer [2].
| Evidence Dimension | Enantiomeric Outcome of Resolution |
|---|---|
| Target Compound Data | Yields (−)-trans-chrysanthemic acid |
| Comparator Or Baseline | N-benzyl-L-valinol (derived from L-valine) and N-benzyl-L-leucinol (derived from L-leucine) |
| Quantified Difference | Inversion of isolated enantiomer (from d- to l-) |
| Conditions | Resolution of racemic (±)-trans-chrysanthemic acid via diastereomeric salt formation and fractional crystallization. |
Why This Matters
This demonstrates that the choice of amino alcohol resolving agent is not arbitrary; it dictates the specific enantiomer that can be isolated, making this compound essential for accessing the (−)-enantiomer of the target acid.
- [1] Horiuchi, F., & Matsui, M. (1973). New Resolving Agents: 2-Benzylamino Alcohols Synthesized from Natural Amino Acids. Agricultural and Biological Chemistry, 37(7), 1713–1716. View Source
- [2] Horiuchi, F., & Matsui, M. (1973). New Resolving Agents: 2-Benzylamino Alcohols Synthesized from Natural Amino Acids. Agricultural and Biological Chemistry, 37(7), 1713–1716. View Source
